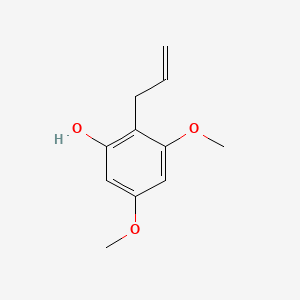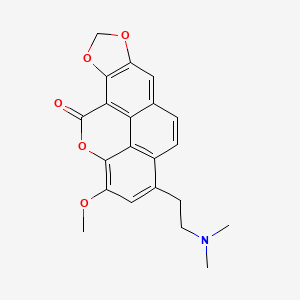
Thaliglucinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its unique physicochemical properties and biological activities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thaliglucinone can be synthesized through several synthetic routes involving isoquinoline alkaloids. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the roots of Thalictrum species. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Thaliglucinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered physicochemical properties and enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Thaliglucinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids and studying their chemical properties.
Medicine: Explored for its potential therapeutic effects, including hypotensive activity and cytotoxicity against cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Wirkmechanismus
Thaliglucinone is compared with other isoquinoline alkaloids such as berberine, pseudoberberine, and thalfoetidine. These compounds share similar structural features but differ in their biological activities and physicochemical properties . This compound is unique due to its specific antiparasitic and hypotensive activities, which are not as pronounced in other related compounds.
Vergleich Mit ähnlichen Verbindungen
- Berberine
- Pseudoberberine
- Thalfoetidine
- Northalidasine
- Northalrugosidine
- Thaligosidine
- Thalicberine
- Preocoteine
- O-methylcassythine
- Armepavine
Eigenschaften
CAS-Nummer |
35988-96-6 |
|---|---|
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
12-[2-(dimethylamino)ethyl]-14-methoxy-3,5,16-trioxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,9,11(19),12,14-heptaen-17-one |
InChI |
InChI=1S/C21H19NO5/c1-22(2)7-6-11-8-14(24-3)20-17-13(11)5-4-12-9-15-19(26-10-25-15)18(16(12)17)21(23)27-20/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI-Schlüssel |
ZLVXQJKCDNGHDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC(=C2C3=C1C=CC4=CC5=C(C(=C43)C(=O)O2)OCO5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
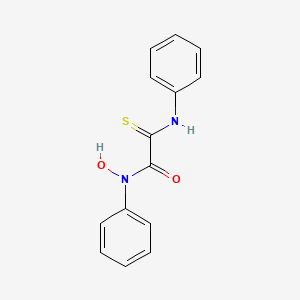
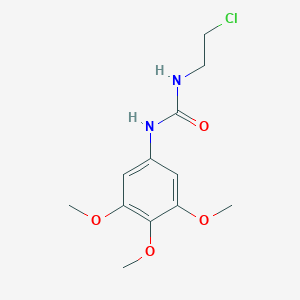
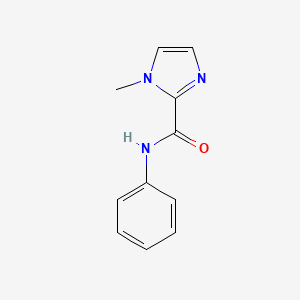
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
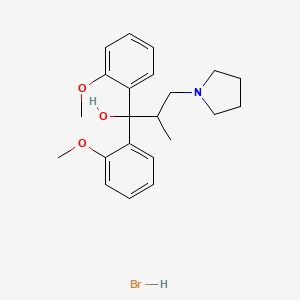
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)

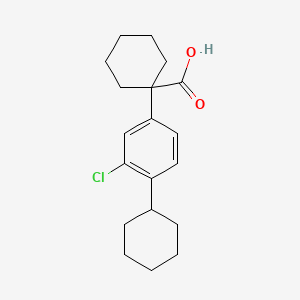

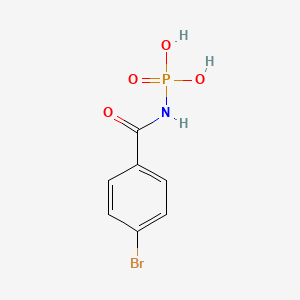
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
